4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2402829-08-5
VCID: VC4793266
InChI: InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-7-12(13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N1CC(OCC12CC2)C(=O)O
Molecular Formula: C12H19NO5
Molecular Weight: 257.286

4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid

CAS No.: 2402829-08-5

Cat. No.: VC4793266

Molecular Formula: C12H19NO5

Molecular Weight: 257.286

* For research use only. Not for human or veterinary use.

4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid - 2402829-08-5

Specification

CAS No. 2402829-08-5
Molecular Formula C12H19NO5
Molecular Weight 257.286
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-7-12(13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15)
Standard InChI Key JTEXOLYOMIHEJA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(OCC12CC2)C(=O)O

Introduction

Chemical Structure and Properties

4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid is a spirocyclic compound characterized by a fused bicyclic system where two rings share a single nitrogen atom. The molecular formula is C₁₂H₁₉NO₅, with a molecular weight of 257.28 g/mol . Key structural features include:

  • Spirocyclic framework: A 7-oxa-4-azaspiro[2.5]octane core, where a six-membered ring (oxa) and a five-membered ring (aza) share a nitrogen atom.

  • Tert-butoxycarbonyl (Boc) group: A protective group attached to the nitrogen, enhancing stability during synthesis .

  • Carboxylic acid moiety: Positioned at the 6-carbon of the spiro system, enabling further functionalization .

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₅
Molecular Weight257.28 g/mol
SMILESCC(C)(C)OC(=O)N1CC(OCC12CC2)C(=O)O
InChI KeyJTEXOLYOMIHEJA-UHFFFAOYSA-N

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step strategies leveraging spiroannulation or protecting group chemistry.

Key Synthetic Routes

  • Spirocyclic Core Formation:

    • Annulation reactions involving cyclopentane or four-membered rings have been reported for related spiro systems. For example, RSC Publishing describes annulation strategies using readily available starting materials and conventional transformations .

    • A six-step protocol involving Krapcho decarboxylation and Boc protection has been employed to synthesize spirocyclic proline derivatives, which share structural similarities .

  • Boc Protection and Functionalization:

    • The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., 4-dimethylaminopyridine in acetonitrile) .

    • Subsequent hydrolysis of the Boc group with strong acids (e.g., trifluoroacetic acid) yields the free amine intermediate, enabling further derivatization .

Industrial-Scale Considerations

While detailed industrial protocols are scarce, large-scale production likely utilizes continuous flow reactors to optimize yield and purity. Automated systems may handle critical steps such as acid-mediated deprotection or chromatographic purification .

Chemical Reactivity and Transformations

The compound’s reactivity is governed by its spirocyclic structure and functional groups.

Deprotection and Functionalization

  • Boc Removal: Treatment with trifluoroacetic acid (TFA) or HCl in dioxane cleaves the Boc group, generating a free amine. This intermediate is pivotal for forming amide bonds or introducing substituents .

  • Carboxylic Acid Reactions: The 6-carboxylic acid group undergoes esterification, amidation, or coupling reactions. For instance, NaBH(OAc)₃-mediated reductions or Wittig reactions are feasible with appropriate reagents .

Substitution and Rearrangement

  • Isomerization: Oxetane-carboxylic acid derivatives exhibit unexpected isomerization under acidic conditions, suggesting potential reactivity in analogous spiro systems .

Biological and Pharmacological Applications

While direct biological data for this compound is limited, its structural analogs and precursors highlight potential applications:

Drug Discovery Scaffold

  • Antimicrobial Agents: Spirocyclic cores are explored in antibiotic development. For example, related Boc-protected spiro compounds inhibit bacterial topoisomerases, showing MIC values <0.03125 μg/mL against Staphylococcus aureus .

  • Enzyme Inhibition: The spiro system’s rigidity may mimic natural substrates, enabling design of enzyme inhibitors (e.g., AMPK activators or kinase inhibitors) .

Synthetic Building Block

  • Peptide/Protein Mimetics: The Boc-protected spiroamine serves as a precursor for constructing constrained peptides or macrocyclic compounds .

  • Heterocyclic Synthesis: The carboxylic acid group facilitates coupling reactions to form complex heterocycles, such as pyrazolo[3,4-b]pyridines .

Comparative Analysis of Spirocyclic Analogues

CompoundStructureKey ApplicationMolecular Weight (g/mol)
4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acidSpirocyclic Boc-protectedDrug discovery scaffold257.28
6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[2.5]octaneBoc at 6-positionPrecursor for carboxylic acid255.31
4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acidAzaspiro core without oxygenIntermediate in peptide synthesis255.31

Challenges and Future Directions

  • Synthetic Complexity: Moderate yields in cyclization steps (e.g., ~33%) necessitate optimization .

  • Stability Concerns: The Boc group’s lability under acidic conditions requires careful handling during multi-step syntheses .

  • Biological Profiling: Systematic studies are needed to validate its antimicrobial or enzyme-inhibitory potential.

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